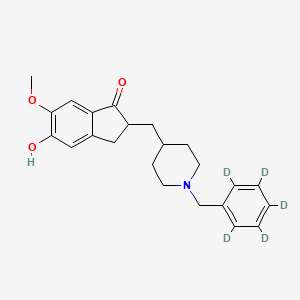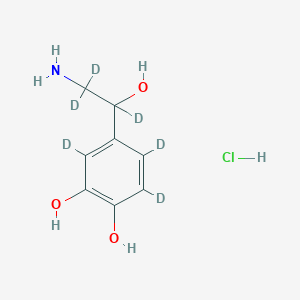
Hydroxy pioglitazone-d4 (M-IV)
Vue d'ensemble
Description
Hydroxy pioglitazone-d4 (M-IV) is a labeled analogue of hydroxy pioglitazone (M-IV), which is a metabolite of pioglitazone. Pioglitazone is a thiazolidinedione class drug used primarily as an antidiabetic agent. The deuterium-labeled hydroxy pioglitazone-d4 (M-IV) is often used in scientific research to study the pharmacokinetics and metabolism of pioglitazone.
Mécanisme D'action
Leriglitazone-d4, also known as Hydroxy pioglitazone-d4 (M-IV) or Hydroxy Pioglitazone Labeled d4, is a metabolite of the glitazone pioglitazone . It is a novel, selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist that has shown promise in the treatment of neurodegenerative diseases .
Target of Action
The primary target of Leriglitazone-d4 is the PPARγ, a member of the nuclear receptor superfamily . This receptor plays a crucial role in physiological processes in the central nervous system (CNS) and is involved in cellular metabolism and repair .
Mode of Action
Leriglitazone-d4 acts as a PPARγ agonist . It stabilizes the PPARγ activation function-2 (AF-2) co-activator binding surface and enhances co-activator binding, affording slightly better transcriptional efficacy . It binds to the PPARγ C-terminal ligand-binding domain (LBD) with a Ki of 1.2 μM and induces transcriptional efficacy of the PPARγ (LBD) with an EC50 of 680 nM .
Biochemical Pathways
Leriglitazone-d4 modulates multiple pathways involved in the pathophysiology of X-linked adrenoleukodystrophy (X-ALD) by delaying or stopping the progression of adrenomyeloneuropathy (AMN) and cerebral adrenoleukodystrophy (cALD) . It regulates key genes that counteract oxidative stress and restores bioenergetics and adenosine triphosphate concentrations . It also stimulates mitochondrial biogenesis through activation of the PPARγ/PPARγ-coactivator 1α pathway .
Pharmacokinetics
Leriglitazone-d4 is rapidly absorbed with no food effect on overall exposure and shows a linear pharmacokinetic profile with dose-exposure correlation . It crosses the blood-brain barrier in humans . At clinical doses which are well-tolerated, leriglitazone-d4 reaches the target CNS concentrations that are needed for PPARγ engagement and efficacy .
Result of Action
Leriglitazone-d4 exerts neuroprotective and antioxidant effects, improves mitochondrial function, and reduces microglial activation . It also increases myelin debris clearance and oligodendrocyte survival and myelination, thus promoting remyelination . Furthermore, it reduces neuroinflammation and prevents the endothelial damage disrupting the blood-brain barrier (BBB) that characterizes the early stages of cALD .
Action Environment
The action of Leriglitazone-d4 is influenced by various environmental factors. For instance, the age of the patient can affect the efficacy of the drug . In a study, patients over 60 years of age with prominent cognitive impairment at baseline continued to deteriorate despite treatment . Additionally, the presence of other diseases, such as Covid-19, can also impact the effectiveness of the drug .
Analyse Biochimique
Biochemical Properties
Leriglitazone-d4 plays a significant role in biochemical reactions. It interacts with PPARγ, a member of the nuclear receptor superfamily . Leriglitazone-d4 binds to the PPARγ C-terminal ligand-binding domain (LBD) with a Ki value of 1.2 μM, inducing transcriptional efficacy of the PPARγ (LBD) with an EC50 of 680 nM . This interaction stabilizes the PPARγ activation function-2 (AF-2) co-activator binding surface and enhances co-activator binding, providing high transcriptional efficacy .
Cellular Effects
Leriglitazone-d4 has profound effects on various types of cells and cellular processes. It regulates the expression of key genes that contribute to neuroinflammatory and neurodegenerative processes implicated in adrenoleukodystrophy disease progression . It decreases oxidative stress, increases adenosine 5’-triphosphate concentrations, and exerts neuroprotective effects in primary rodent neurons and astrocytes after VLCFA-induced toxicity .
Molecular Mechanism
The molecular mechanism of Leriglitazone-d4 is primarily through its action as a PPARγ agonist . It modulates multiple pathways involved in the pathophysiology of X-ALD by delaying or stopping the progression of AMN and cALD . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, Leriglitazone-d4 has shown to exert its effects over time. It has demonstrated robust preclinical proof-of-concept in animal models of multiple diseases by modulating pathways leading to mitochondrial dysfunction, oxidative stress, neuroinflammation, demyelination, and axonal degeneration .
Metabolic Pathways
Leriglitazone-d4 is involved in the PPARγ signaling pathway . It regulates the expression of key genes that contribute to neuroinflammatory and neurodegenerative processes .
Transport and Distribution
Leriglitazone-d4 is unique in that it can cross the blood–brain barrier in humans . At clinical doses which are well-tolerated, Leriglitazone-d4 reaches the target central nervous system (CNS) concentrations that are needed for PPARγ engagement and efficacy .
Subcellular Localization
Given its ability to cross the blood-brain barrier , it is likely that Leriglitazone-d4 can reach various subcellular compartments within the CNS cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hydroxy pioglitazone-d4 (M-IV) involves several steps, including hydrogenation reduction reactions and acid-base treatments. The process typically starts with the precursor compound, which undergoes deuterium labeling through specific chemical reactions to replace hydrogen atoms with deuterium. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of hydroxy pioglitazone-d4 (M-IV) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification. The production is carried out under controlled conditions to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxy pioglitazone-d4 (M-IV) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxy pioglitazone-d4 (M-IV) may yield ketone or aldehyde derivatives, while reduction may produce alcohol derivatives.
Applications De Recherche Scientifique
Hydroxy pioglitazone-d4 (M-IV) is widely used in scientific research for various applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of pioglitazone in the body.
Metabolism Studies: Investigating the metabolic pathways and identifying the metabolites of pioglitazone.
Drug Development: Assisting in the development of new antidiabetic drugs by providing insights into the pharmacological effects of pioglitazone and its metabolites.
Analytical Chemistry: Serving as an internal standard in analytical methods such as mass spectrometry and HPLC.
Comparaison Avec Des Composés Similaires
Hydroxy pioglitazone-d4 (M-IV) can be compared with other similar compounds, such as:
Hydroxy pioglitazone (M-IV): The non-deuterated analogue of hydroxy pioglitazone-d4 (M-IV).
Keto pioglitazone (M-III): Another metabolite of pioglitazone, which undergoes different metabolic pathways.
Pioglitazone: The parent compound, which is used as an antidiabetic drug.
Uniqueness
The uniqueness of hydroxy pioglitazone-d4 (M-IV) lies in its deuterium labeling, which makes it a valuable tool for studying the pharmacokinetics and metabolism of pioglitazone. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in various research applications.
Propriétés
IUPAC Name |
5-[[2,3,5,6-tetradeuterio-4-[2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-12(22)14-4-5-15(20-11-14)8-9-25-16-6-2-13(3-7-16)10-17-18(23)21-19(24)26-17/h2-7,11-12,17,22H,8-10H2,1H3,(H,21,23,24)/i2D,3D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVFDZYQLGRLCD-USSMZTJJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CC2C(=O)NC(=O)S2)[2H])[2H])OCCC3=NC=C(C=C3)C(C)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670098 | |
| Record name | 5-{[4-{2-[5-(1-Hydroxyethyl)pyridin-2-yl]ethoxy}(~2~H_4_)phenyl]methyl}-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188263-49-1 | |
| Record name | 5-{[4-{2-[5-(1-Hydroxyethyl)pyridin-2-yl]ethoxy}(~2~H_4_)phenyl]methyl}-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













